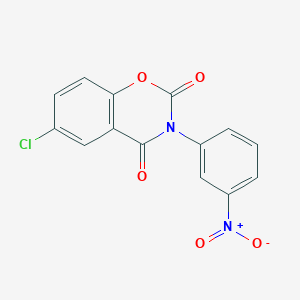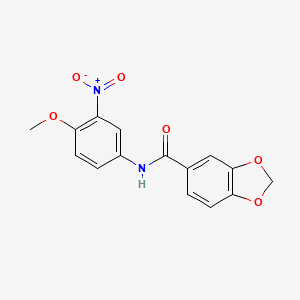
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide, also known as BDQ, is a promising new drug candidate for the treatment of tuberculosis. It belongs to the class of diarylquinolines and has shown potent antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Mecanismo De Acción
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide targets the mycobacterial ATP synthase, which is essential for the production of ATP in Mycobacterium tuberculosis. N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide binds to the c-ring of the ATP synthase and inhibits its activity, leading to a decrease in ATP production and ultimately cell death. N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has a unique mechanism of action compared to other drugs used for the treatment of tuberculosis, making it a promising candidate for the development of new tuberculosis treatments.
Biochemical and Physiological Effects:
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has been shown to have minimal toxicity in preclinical studies and clinical trials. It has also been shown to have a long half-life, allowing for once-daily dosing. N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, including strains resistant to other drugs used for the treatment of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments, including its potency against Mycobacterium tuberculosis, its unique mechanism of action, and its minimal toxicity. However, N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide is a relatively new drug, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide is expensive, which may limit its use in some lab settings.
Direcciones Futuras
There are several future directions for the development and use of N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new formulations of N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide that can be administered through alternative routes, such as inhalation or injection. Another area of research is the evaluation of N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs for the treatment of tuberculosis. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide to optimize dosing regimens and improve treatment outcomes. Finally, there is a need for increased access to N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide in low- and middle-income countries, where the burden of tuberculosis is highest.
Aplicaciones Científicas De Investigación
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its antimycobacterial activity and has shown promising results in preclinical studies. It has also been evaluated in clinical trials and has shown efficacy in the treatment of drug-resistant tuberculosis. N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide is currently approved for use in combination with other drugs for the treatment of multidrug-resistant tuberculosis.
Propiedades
IUPAC Name |
N-benzyl-3,6-dimethyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-17-13-14-22-21(15-17)23(25(28)26-16-19-9-5-3-6-10-19)18(2)24(27-22)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUUPBASSJDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)NCC3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,6-dimethyl-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



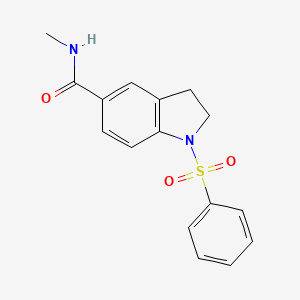
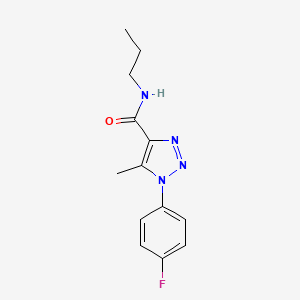
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-methoxybenzamide](/img/structure/B4759512.png)
![3-chloro-4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4759531.png)
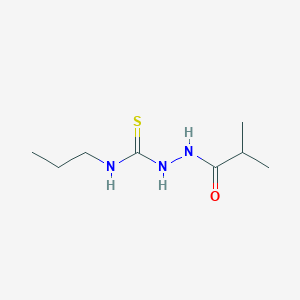
![1-({[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4759539.png)
![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4759549.png)
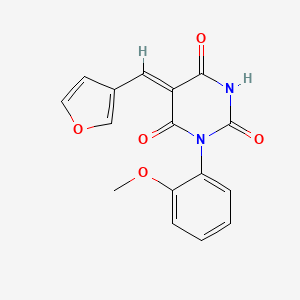

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)

